molecular formula C24H13BrCl2N2O2 B334401 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

Cat. No.: B334401
M. Wt: 512.2 g/mol
InChI Key: MOCUEIQJTCPEON-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a brominated naphthyl group, a benzoxazole ring, and a dichlorobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated naphthyl derivative with a benzoxazole precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of brominated naphthyl, benzoxazole, and dichlorobenzamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C24H13BrCl2N2O2

Molecular Weight

512.2 g/mol

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C24H13BrCl2N2O2/c25-19-6-2-3-15-16(19)4-1-5-17(15)24-29-21-12-14(8-10-22(21)31-24)28-23(30)18-9-7-13(26)11-20(18)27/h1-12H,(H,28,30)

InChI Key

MOCUEIQJTCPEON-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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